molecular formula C12H12N2O B6257983 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 61675-80-7

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

Cat. No.: B6257983
CAS No.: 61675-80-7
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and 2-chlorobenzaldehyde can be used in a condensation reaction followed by cyclization to form the desired naphthyridine structure. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated naphthyridines.

Scientific Research Applications

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one can be compared with other naphthyridine derivatives, such as:

    2,7-Naphthyridine: A simpler structure with similar chemical properties but different biological activities.

    Quinoline: Another fused ring system with a nitrogen atom, used in antimalarial drugs.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61675-80-7

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.